molecular formula C17H14N2O3 B2567175 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide CAS No. 320422-04-6

3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide

Cat. No. B2567175
CAS RN: 320422-04-6
M. Wt: 294.31
InChI Key: WHPVSRMCTGJXSY-UHFFFAOYSA-N
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Description

The compound is a derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “3-(4-methoxyphenyl)” part suggests a methoxyphenyl group attached to the third carbon of the isoxazole ring. The “N-phenyl” part indicates a phenyl group attached to the nitrogen of the isoxazole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure. Isoxazole rings are often involved in reactions such as ring-opening or substitution reactions . The presence of the methoxyphenyl and phenyl groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its molecular structure. For example, the presence of the isoxazole ring could influence its polarity, solubility, and stability . The methoxyphenyl and phenyl groups could also influence these properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended for use as a drug, it might interact with specific proteins or enzymes in the body . Further studies would be needed to determine the exact mechanism of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For similar compounds, hazards may include skin and eye irritation, and potential toxicity if ingested or inhaled .

Future Directions

The future directions for research on this compound could include further studies to determine its properties, potential uses, and safety profile . This could involve in vitro studies, in vivo studies, or computational modeling .

properties

IUPAC Name

3-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-21-14-9-7-12(8-10-14)15-11-16(22-19-15)17(20)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPVSRMCTGJXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide

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